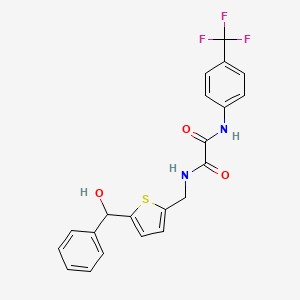
N1-((5-(Hydroxy(phenyl)methyl)thiophen-2-yl)methyl)-N2-(4-(Trifluoromethyl)phenyl)oxalamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide is a useful research compound. Its molecular formula is C21H17F3N2O3S and its molecular weight is 434.43. The purity is usually 95%.
BenchChem offers high-quality N1-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Korrosionsschutz
Thiophenderivate, einschließlich unserer Zielverbindung, werden in der industriellen Chemie und Materialwissenschaft als Korrosionsschutzmittel eingesetzt . Ihre Fähigkeit, Metalle vor Korrosion zu schützen, macht sie für Anwendungen in verschiedenen Sektoren wie Öl- und Gaspipelines, Automobilbeschichtungen und Metallstrukturen wertvoll.
Organische Halbleiter und Elektronik
Thiophen-basierte Moleküle spielen eine entscheidende Rolle bei der Entwicklung organischer Halbleiter. Diese Materialien werden in organischen Feldeffekttransistoren (OFETs) und organischen Leuchtdioden (OLEDs) verwendet . Die π-konjugierte Struktur von Thiophenen ermöglicht einen effizienten Ladungstransport, was sie für elektronische Geräte geeignet macht.
Pharmakologische Eigenschaften
Thiophen-haltige Verbindungen zeigen vielfältige pharmakologische Aktivitäten:
- Krebsbekämpfung: Einige Thiophenderivate besitzen krebsbekämpfende Eigenschaften, was sie zu potenziellen Kandidaten für die Medikamentenentwicklung macht .
- Entzündungshemmend: Bestimmte Thiophene zeigen entzündungshemmende Wirkungen, die für die Behandlung von Entzündungszuständen relevant sein könnten .
- Antimikrobiell: Thiophen-basierte Verbindungen haben eine antimikrobielle Aktivität gegen Bakterien und Pilze gezeigt .
- Antihypertensiv und anti-atherosklerotisch: Andere Derivate zeigen vielversprechende Ergebnisse bei der Behandlung von Bluthochdruck und der Vorbeugung von Atherosklerose .
Medikamentenbeispiele
- Articain: Enthält eine 2,3,4-trisubstituierte Thiophenstruktur und dient in Europa als spannungsgesteuerter Natriumkanalblocker und Zahnanaesthetikum .
Synthetische Strategien
Thiophenderivate können durch verschiedene Methoden synthetisiert werden, darunter Kondensationsreaktionen wie Gewald-, Paal-Knorr-, Fiesselmann- und Hinsberg-Synthese . Diese Ansätze ermöglichen den Zugang zu verschiedenen Thiophen-basierten Verbindungen.
Zusammenfassend lässt sich sagen, dass unsere Verbindung vielversprechend im Bereich des Korrosionsschutzes, der organischen Elektronik und der Pharmakologie ist. Ihre einzigartige Struktur und ihre Eigenschaften machen sie zu einem spannenden Thema für weitere Forschung und Entwicklung. 🌟
Eigenschaften
IUPAC Name |
N-[[5-[hydroxy(phenyl)methyl]thiophen-2-yl]methyl]-N'-[4-(trifluoromethyl)phenyl]oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F3N2O3S/c22-21(23,24)14-6-8-15(9-7-14)26-20(29)19(28)25-12-16-10-11-17(30-16)18(27)13-4-2-1-3-5-13/h1-11,18,27H,12H2,(H,25,28)(H,26,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEMQTVBDRKSZIP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=C(S2)CNC(=O)C(=O)NC3=CC=C(C=C3)C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F3N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
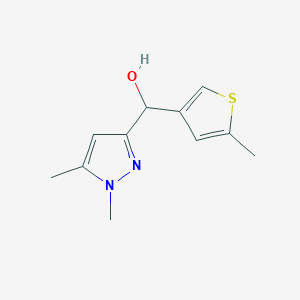
![N-(2,4-dimethoxyphenyl)-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2383931.png)
![(1-(Benzo[d]thiazol-2-yl)azetidin-3-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2383932.png)
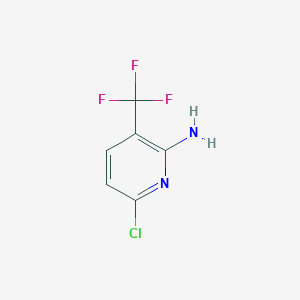

![N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)cinnamamide](/img/structure/B2383938.png)
![6-cyclopropyl-1-[(5-methylfuran-2-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2383940.png)
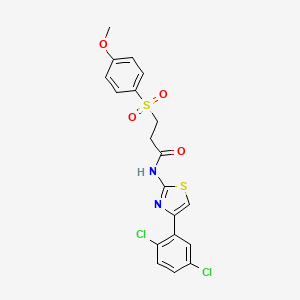


![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(2,5-dimethylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2383946.png)
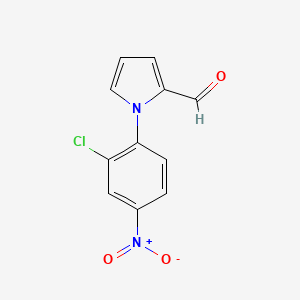
![N-(ADAMANTAN-1-YL)-4-[(5Z)-5-[(4-METHOXYPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]BUTANAMIDE](/img/structure/B2383949.png)
![3-(2,6-dichlorobenzyl)-1-[2-(1H-indol-3-yl)ethyl]-2-methyl-4(1H)-pyridinone](/img/structure/B2383950.png)
